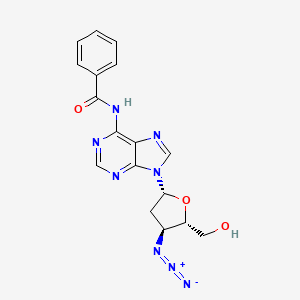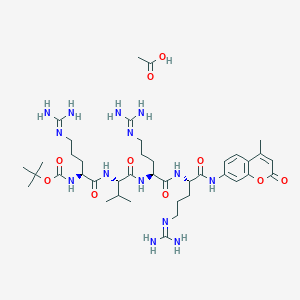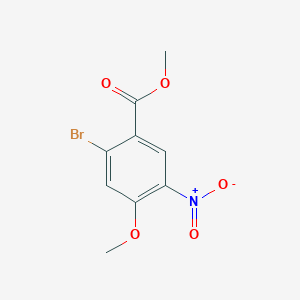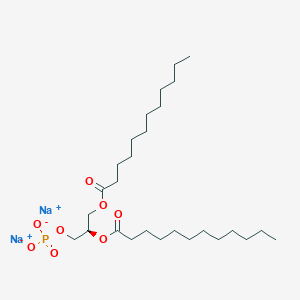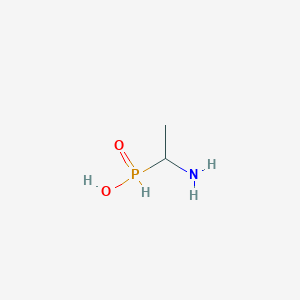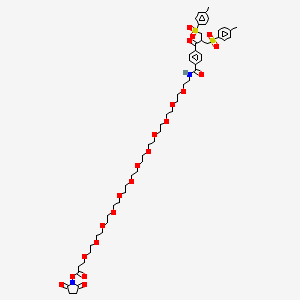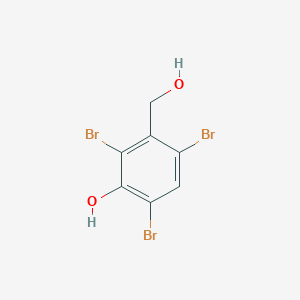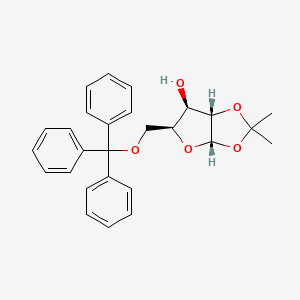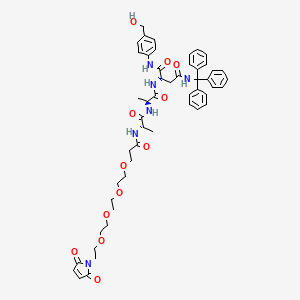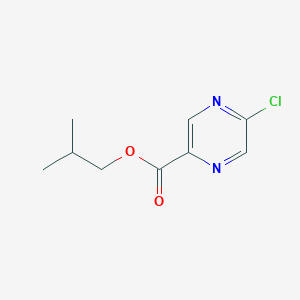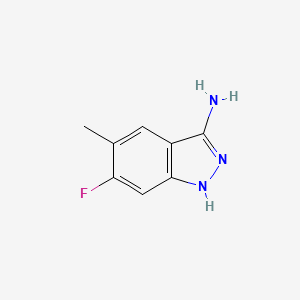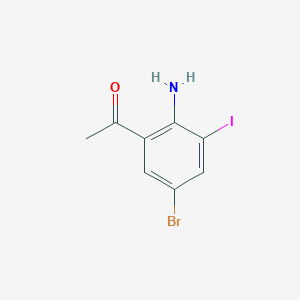
1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone is a complex organic compound characterized by the presence of an amino group, bromo group, and iodo group attached to a phenyl ring, which is further connected to an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone can be synthesized through several synthetic routes. One common method involves the bromination and iodination of 2-aminoacetophenone followed by subsequent functional group modifications. The reaction conditions typically require the use of brominating and iodinating agents under controlled temperatures and pH levels to ensure the selective introduction of the bromo and iodo groups.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. These methods allow for precise control over reaction parameters, ensuring consistent product quality and yield. The choice of solvent, catalyst, and reaction time are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Aplicaciones Científicas De Investigación
1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone has several scientific research applications across various fields:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: The compound's unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone can be compared to other similar compounds, such as 1-(2-amino-5-bromo-phenyl)-ethanone and 1-(2-amino-3-iodo-phenyl)-ethanone. These compounds share structural similarities but differ in the placement and type of substituents on the phenyl ring. The presence of both bromo and iodo groups in this compound makes it unique and potentially more reactive in certain chemical reactions.
Comparación Con Compuestos Similares
1-(2-Amino-5-bromo-phenyl)-ethanone
1-(2-Amino-3-iodo-phenyl)-ethanone
1-(2-Amino-5-iodo-phenyl)-ethanone
1-(2-Amino-3-bromo-phenyl)-ethanone
This comprehensive overview provides a detailed understanding of 1-(2-Amino-5-bromo-3-iodo-phenyl)-ethanone, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
1-(2-amino-5-bromo-3-iodophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrINO/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKOALQXKQERGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)I)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
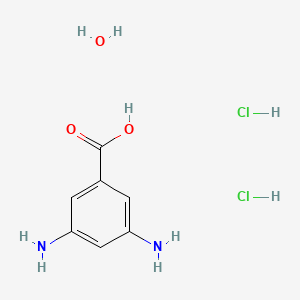
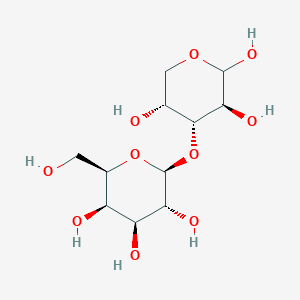
![ethyl (Z)-3-bis[[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxy]alumanyloxybut-2-enoate](/img/structure/B8120338.png)
